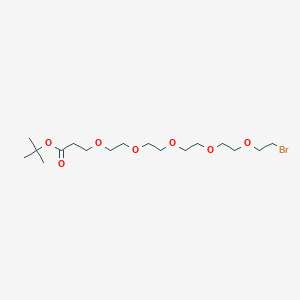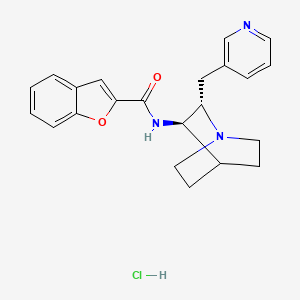
Bromo-PEG5-t-butyl ester
Overview
Description
Bromo-PEG5-t-butyl ester is a PEG derivative containing a bromide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .
Synthesis Analysis
The functional groups in this compound are a bromine atom, a PEG (polyethylene glycol) chain, and a t-butyl ester group . These groups provide a range of properties that make this compound useful for drug development, including water solubility, bioavailability, and controlled release .Molecular Structure Analysis
The molecular formula of this compound is C17H33BrO7 . The molecular weight is 429.3 g/mol . The InChIKey is CFAPOEDUPYZKFH-UHFFFAOYSA-N .Chemical Reactions Analysis
The bromide (Br) in this compound is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
The molecular weight of this compound is 429.4 g/mol . The molecular formula is C17H33BrO7 . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications
Enantioselective Synthesis
Bromo-PEG5-t-butyl ester plays a significant role in enantioselective synthesis. Corey and Choi (1991) have described its use in the enantioselective coupling with aldehydes, resulting in anti-α-bromo β-hydroxy esters. These esters are precursors for chiral glycidic esters, acetate aldols, β-amino acid esters, and α-amino acid esters, indicating its versatility in synthesizing various chiral compounds (Corey & Choi, 1991).
Block Copolymer Preparation
Durmaz et al. (2006) utilized this compound in preparing block copolymers via Diels–Alder reactions. They demonstrated the use of various bromo-functionalized initiators in atom transfer radical polymerization, showcasing the compound's utility in creating diverse block copolymer structures (Durmaz, Çolakoğlu, Tunca, & Hizal, 2006).
Solid-Phase Synthesis of Glycopeptides
Nakahara et al. (2000) highlighted the use of t-butyl 6-bromo-(E)-4-hexenoate, a related compound, in the solid-phase synthesis of glycopeptides. This application underscores the compound's relevance in peptide synthesis and potential applications in drug development and proteomics (Nakahara et al., 2000).
Synthesis of α,β-Unsaturated Carboxylic Acid Derivatives
Shin et al. (1975) investigated the synthesis and reaction of esters N-Acyl-N-bromo-α-dehydroamino acid, which includes the use of bromo-functionalized t-butyl esters. Their research provides insights into the synthesis of complex organic molecules, highlighting the compound's utility in organic synthesis (Shin et al., 1975).
Quasi-Solid-State Copolymer Electrolytes in Lithium-Sulfur Batteries
Cai et al. (2019) explored the use of a butyl acrylate component with ester groups for chemical capture in lithium-sulfur batteries. This research showcases the potential of this compound derivatives in advanced energy storage technologies (Cai et al., 2019).
Mechanism of Action
Target of Action
Bromo-PEG5-t-butyl ester is a polyethylene glycol (PEG) derivative . It is primarily used as a linker in the synthesis of various bioconjugates . Its primary targets are the molecules it is designed to link, which can vary depending on the specific application .
Mode of Action
The compound contains a bromide group and a t-butyl protected carboxyl group . The bromide group is a very good leaving group for nucleophilic substitution reactions . This allows it to be replaced by other groups in a reaction, facilitating the linking process . The t-butyl protected carboxyl group can be deprotected under acidic conditions , revealing a carboxyl group that can participate in further reactions .
Biochemical Pathways
Instead, it facilitates the formation of bioconjugates that can interact with biological systems . The specific pathways affected would depend on the nature of these bioconjugates .
Pharmacokinetics
The pharmacokinetics of this compound would largely depend on the bioconjugates it forms . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which could potentially enhance the bioavailability of the bioconjugates . Detailed adme (absorption, distribution, metabolism, and excretion) properties would need to be determined for each specific bioconjugate .
Result of Action
The primary result of this compound’s action is the formation of bioconjugates . These can have a wide range of effects at the molecular and cellular level, depending on their composition . For example, they could be used to deliver drugs to specific cells, to label proteins for detection, or to crosslink molecules for structural studies .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its reactions can depend on the pH, temperature, and the presence of other reactive species . Furthermore, the stability and efficacy of the resulting bioconjugates can be affected by factors such as their storage conditions and the biological environment they are introduced to .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33BrO7/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAPOEDUPYZKFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33BrO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)



![2-[(1S,3S,4aS,9aR)-6-(dimethylamino)-1-(hydroxymethyl)-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b]benzofuran-3-yl]-N-[(4-phenoxyphenyl)methyl]acetamide](/img/structure/B606340.png)
![1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea](/img/structure/B606341.png)
![[(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B606342.png)
